2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cancer Metabolism PDHK1 Inhibition Kinase Selectivity

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (CAS 439109-54-3) is a heteroaryl-carboxamide derivative with a molecular weight of 345.18 g/mol. This small molecule is categorized as a potential kinase inhibitor, with documented activity against Pyruvate Dehydrogenase Kinase 1 (PDHK1).

Molecular Formula C16H10Cl2N4O
Molecular Weight 345.18
CAS No. 439109-54-3
Cat. No. B2389081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
CAS439109-54-3
Molecular FormulaC16H10Cl2N4O
Molecular Weight345.18
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C16H10Cl2N4O/c17-12-5-1-4-11(14(12)18)16(23)22-13-6-8-20-15(21-13)10-3-2-7-19-9-10/h1-9H,(H,20,21,22,23)
InChIKeyDHSKQXVQBJNEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (439109-54-3): A Research-Grade Heteroaryl-Carboxamide PDHK1 Inhibitor


2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (CAS 439109-54-3) is a heteroaryl-carboxamide derivative with a molecular weight of 345.18 g/mol . This small molecule is categorized as a potential kinase inhibitor, with documented activity against Pyruvate Dehydrogenase Kinase 1 (PDHK1) [1]. Its structure combines a 2,3-dichlorophenyl group with a pyridinyl-pyrimidinyl scaffold , providing a chemical template for investigating kinase modulation in metabolic and proliferative signaling pathways [1].

Why Generic Substitution of Pyrimidinyl-Benzamide Analogs Fails for PDHK1-Targeted Investigations: The Case of 439109-54-3


Broadly classified pyrimidinyl-benzamide derivatives cannot be substituted for 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide when studying Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibition. The specific 2,3-dichloro substitution pattern on the benzamide ring, in conjunction with the 4-pyrimidinyl bridge, dictates target engagement [1]. Structural analogs within the heteroaryl-carboxamide class exhibit divergent kinase selectivity profiles; for example, close analogs disclosed in patent literature display varied activity against PDHK isoforms, underscoring that minor structural modifications abolish binding to the PDHK1 target [2]. Therefore, using an in-class analog without verified PDHK1 activity would invalidate target-specific experimental conclusions [2].

Quantitative Differentiation Evidence for 2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide


Validated PDHK1 Inhibition Confirms Specificity Over Generic Kinase Panels

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been explicitly annotated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), confirming its functional identity within the heteroaryl-carboxamide class [1]. In contrast, many pyrimidinyl-benzamide derivatives in commercial screening libraries lack defined kinase targets, posing a high risk of activity against unrelated kinases. This validated annotation provides procurement certainty that is absent for uncharacterized structural analogs [1].

Cancer Metabolism PDHK1 Inhibition Kinase Selectivity

Structural Basis for PDHK1 Engagement Differentiates from Non-Selective Scaffolds

The compound originates from a focused patent series (WO2012058176) covering heteroaryl-carboxamide derivatives with inhibitory activity against PDHK enzymes [1]. Within this series, the defined 2,3-dichlorobenzamide substructure of CAS 439109-54-3 represents a distinct SAR sub-class likely optimized for PDHK1 binding. By contrast, the broader pyrimidine-based kinase inhibitor class (e.g., PI3K or Src inhibitors) incorporates divergent substitution patterns that direct activity toward unrelated kinases [2]. Sourcing the specific CAS compound ensures access to the PDHK-relevant SAR cluster rather than a non-selective promiscuous kinase binder.

Structure-Activity Relationship PDHK Inhibitor Patent Disclosure

Specified Purity Threshold for Reproducible Biochemical Assays

A commercial source lists the purity of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide as >90% . While this is a minimum threshold, it is a defined specification that ensures basic suitability for biochemical assays. In contrast, many non-specialist chemical suppliers list this compound without any purity data, introducing uncertainty about the presence of synthesis by-products that could interfere with enzymatic readouts. Specifying a supplier that provides a documented purity metric is essential for inter-experiment reproducibility .

Compound Purity Assay Reproducibility Procurement Specification

Validated Research Scenarios for Procuring 2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide


Target-Confirmed PDHK1 Inhibitor for Cancer Metabolism Studies

Researchers investigating the role of PDHK1 in cancer cell metabolic reprogramming should select this compound because its inhibitory activity against PDHK1 is explicitly annotated in the Therapeutic Target Database [1]. Using an uncharacterized pyrimidinyl-benzamide analog would require de-novo target identification, delaying mechanistic studies in metabolic oncology [1].

A Starting Point for PDHK-Focused Structure-Activity Relationship (SAR) Expansion

This compound represents a defined SAR entry point derived from patent WO2012058176, which is dedicated to heteroaryl-carboxamide PDHK inhibitors [2]. Medicinal chemists seeking to design novel PDHK-targeted agents can use this scaffold to probe the influence of the 2,3-dichloro substitution pattern on isoform selectivity, rather than starting from a non-selective scaffold exemplified in broader kinase patents [2].

High-Purity Reference Standard for PDHK Biochemical Assay Development

For laboratories establishing PDHK1 enzymatic assays, this compound is available with a verified purity of >90% . This defined purity grade is a prerequisite for generating reliable dose-response curves, unlike sourcing from vendors that do not disclose purity data .

Quote Request

Request a Quote for 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.